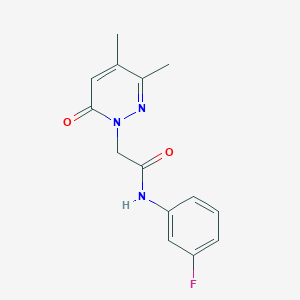
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(3-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(3-fluorophenyl)acetamide, also known as DPA-714, is a promising ligand used in positron emission tomography (PET) imaging. DPA-714 is a selective ligand for the translocator protein (TSPO), which is found in high concentrations in the mitochondria of activated microglia and astrocytes. The activation of these cells is associated with neuroinflammation, making DPA-714 a useful tool for studying the role of neuroinflammation in various neurological disorders.
作用机制
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(3-fluorophenyl)acetamide binds selectively to the TSPO, which is upregulated in activated microglia and astrocytes. The TSPO is involved in the transport of cholesterol across the mitochondrial membrane, and its upregulation is associated with increased mitochondrial activity and oxidative stress. The binding of this compound to TSPO allows for the visualization and quantification of neuroinflammation in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have no significant pharmacological effects in vitro or in vivo, indicating that it is a safe and selective ligand for TSPO. However, the upregulation of TSPO in activated microglia and astrocytes is associated with increased mitochondrial activity and oxidative stress, which may contribute to the pathophysiology of neurological disorders.
实验室实验的优点和局限性
The use of 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(3-fluorophenyl)acetamide in PET imaging provides several advantages over traditional methods of studying neuroinflammation, such as histological analysis. PET imaging allows for the non-invasive detection and quantification of neuroinflammation in vivo, providing valuable insights into the temporal and spatial dynamics of neuroinflammation. However, PET imaging using this compound is limited by the availability of PET scanners and the cost of the radiotracer.
未来方向
Future research using 2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(3-fluorophenyl)acetamide may focus on the development of new TSPO ligands with improved selectivity and sensitivity for neuroinflammation. Additionally, the use of this compound in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide a more comprehensive understanding of the pathophysiology of neurological disorders. Finally, the use of this compound in clinical trials may provide valuable insights into the efficacy of anti-inflammatory therapies for neurological disorders.
合成方法
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(3-fluorophenyl)acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3,4-dimethylpyridazine-6-one with 3-fluoroaniline, followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained after purification by column chromatography.
科学研究应用
2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-(3-fluorophenyl)acetamide has been extensively used in preclinical and clinical studies to investigate the role of neuroinflammation in various neurological disorders, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease. PET imaging using this compound allows for the non-invasive detection and quantification of neuroinflammation in vivo, providing valuable insights into the pathophysiology of these disorders.
属性
IUPAC Name |
2-(3,4-dimethyl-6-oxopyridazin-1-yl)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-9-6-14(20)18(17-10(9)2)8-13(19)16-12-5-3-4-11(15)7-12/h3-7H,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLDWRQORUJCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
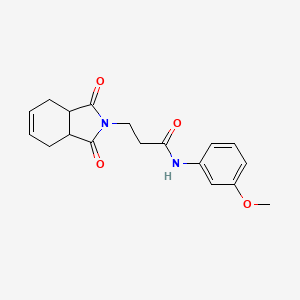
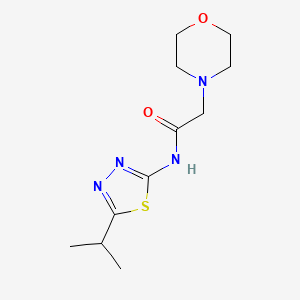
![{(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}acetic acid](/img/structure/B5487977.png)
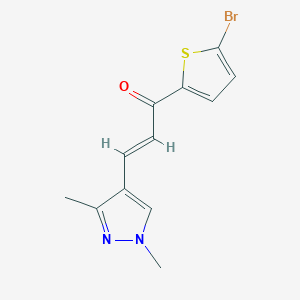
![ethyl 1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5487983.png)
![5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5487994.png)
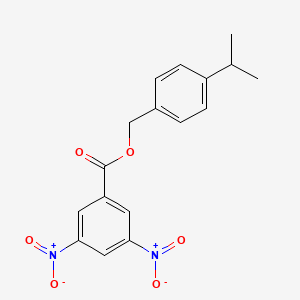
![[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(4-methylphenoxy)ethyl]cyanamide](/img/structure/B5488010.png)
![N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5488028.png)
![4-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5488034.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5488038.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5488040.png)
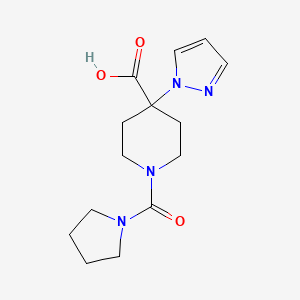
![N'-(3-chlorophenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5488053.png)
